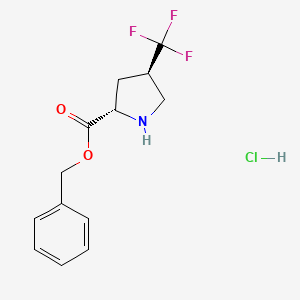
(2S,4R)-Benzyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Esterification: The carboxylate group is esterified with benzyl alcohol to form the benzyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyrrolidine ring.
Reduction Products: Reduced forms of the functional groups attached to the pyrrolidine ring.
Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.
科学研究应用
Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
相似化合物的比较
- Benzyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride
- Benzyl (2S,4R)-4-ethylpyrrolidine-2-carboxylate hydrochloride
- Benzyl (2S,4R)-4-chloropyrrolidine-2-carboxylate hydrochloride
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
- Reactivity: The trifluoromethyl group also influences the compound’s reactivity, making it more suitable for specific chemical transformations and biological interactions.
This detailed article provides a comprehensive overview of Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H15ClF3NO2 |
|---|---|
分子量 |
309.71 g/mol |
IUPAC 名称 |
benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-6-11(17-7-10)12(18)19-8-9-4-2-1-3-5-9;/h1-5,10-11,17H,6-8H2;1H/t10-,11+;/m1./s1 |
InChI 键 |
ASYSNJRWFJIFCC-DHXVBOOMSA-N |
手性 SMILES |
C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)C(F)(F)F.Cl |
规范 SMILES |
C1C(CNC1C(=O)OCC2=CC=CC=C2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


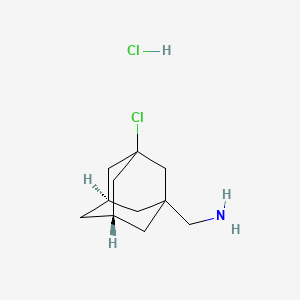
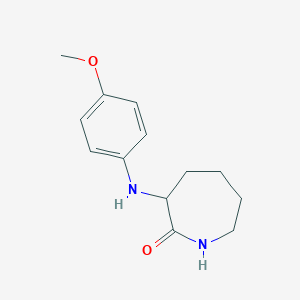
![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)
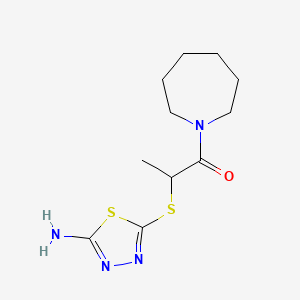

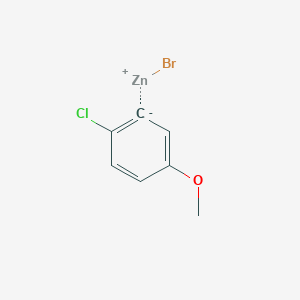
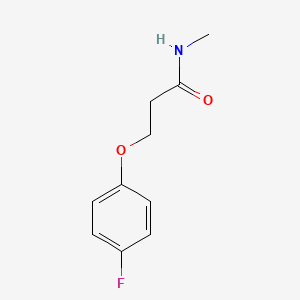
![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)
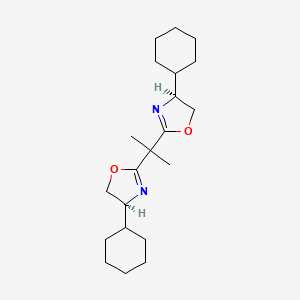
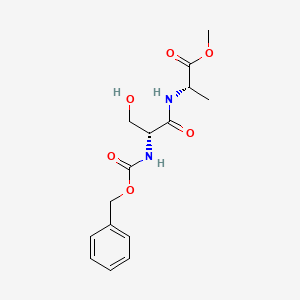
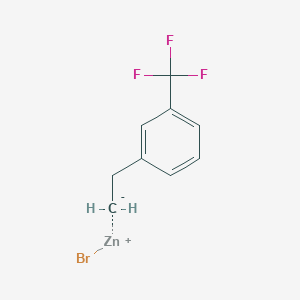
![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)
![(S)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B14892076.png)

